![molecular formula C25H28ClN3O2 B5557944 N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)

N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Piperazine derivatives are commonly synthesized through various chemical reactions involving piperazine and other chemical entities. For example, a study by Xu et al. (2012) describes the synthesis of a related compound, N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine (BMBA), using 1,4-bis(3-aminopropyl)piperazine and 4-methoxy-benzaldehyde in methanol solution (Xu et al., 2012).

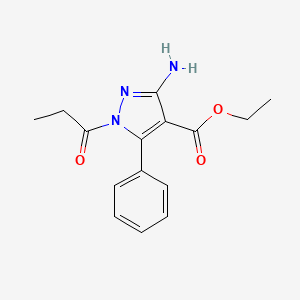

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by X-ray crystallography, NMR, and other spectroscopic methods. For instance, the BMBA compound was characterized using IR spectrum, 1H NMR, 13C NMR, and X-ray single crystal diffraction analyses (Xu et al., 2012).

Scientific Research Applications

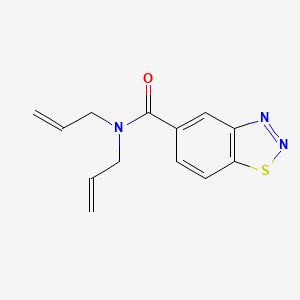

Synthesis and Antimicrobial Activities

- Benzodifuranyl and Triazines Synthesis: Novel benzodifuran compounds, which may include derivatives of N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride, have been synthesized and investigated for their antimicrobial properties. These compounds have shown significant potential as anti-inflammatory and analgesic agents, with certain derivatives demonstrating high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Bioactivity and Drug Development

- HIV-1 Reverse Transcriptase Inhibitors: A variety of analogues of piperazine compounds, potentially related to N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride, have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase. These compounds have been pivotal in the development of new classes of non-nucleoside inhibitors for HIV treatment (Romero et al., 1994).

Pharmacodynamics in Disease Treatment

- Steroid 5alpha-Reductase Inhibition: Research on piperazine derivatives, which might include N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride, has shown significant pharmacodynamic action, particularly in inhibiting steroid 5alpha-reductase, a crucial enzyme in the development of certain diseases. These findings are important for understanding the potential clinical applications of such compounds (Furuta et al., 2001).

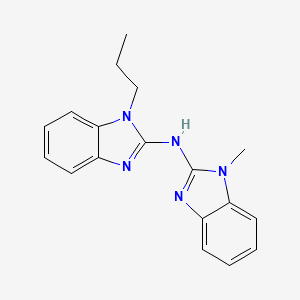

Cognitive Enhancing Properties

- 5-HT6 Receptor Antagonists: Piperazine derivatives have been identified as potent 5-HT6 receptor antagonists with potential cognitive enhancing properties, which could be significant in the treatment of disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia. The role of N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride in this context, if any, would contribute to the understanding of such therapeutic applications (Hirst et al., 2006).

Safety and Hazards

properties

IUPAC Name |

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2.ClH/c1-29-25-13-6-5-12-24(25)27-14-16-28(17-15-27)26-19-22-10-7-11-23(18-22)30-20-21-8-3-2-4-9-21;/h2-13,18-19H,14-17,20H2,1H3;1H/b26-19-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBITVPBGYZVPX-XDUZALLESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=CC=C3)OCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5557876.png)

![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557894.png)

![1-(5-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5557899.png)

![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)

![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)

![5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B5557935.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)

![1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)

![9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)